Cas no 1864064-10-7 (3-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)propan-1-amine hydrochloride)

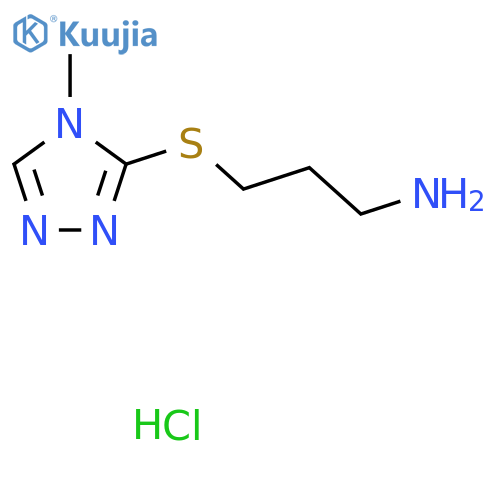

1864064-10-7 structure

商品名:3-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)propan-1-amine hydrochloride

3-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)propan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-((4-methyl-4h-1,2,4-triazol-3-yl)thio)propan-1-amine hydrochloride

- AKOS026747165

- 1864064-10-7

- 3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-1-aminehydrochloride

- 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-1-amine hydrochloride

- EN300-241095

- F2167-1472

- 3-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)propan-1-amine hydrochloride

-

- インチ: 1S/C6H12N4S.ClH/c1-10-5-8-9-6(10)11-4-2-3-7;/h5H,2-4,7H2,1H3;1H

- InChIKey: UALAPABMOBITER-UHFFFAOYSA-N

- ほほえんだ: Cl.S(C1=NN=CN1C)CCCN

計算された属性

- せいみつぶんしりょう: 208.0549453g/mol

- どういたいしつりょう: 208.0549453g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 111

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82Ų

3-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)propan-1-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M209596-1g |

3-((4-methyl-4h-1,2,4-triazol-3-yl)thio)propan-1-amine hydrochloride |

1864064-10-7 | 1g |

$ 680.00 | 2022-06-04 | ||

| Life Chemicals | F2167-1472-0.5g |

3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-1-amine hydrochloride |

1864064-10-7 | 95%+ | 0.5g |

$459.0 | 2023-09-06 | |

| Enamine | EN300-241095-1.0g |

3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-1-amine hydrochloride |

1864064-10-7 | 95% | 1.0g |

$699.0 | 2024-06-19 | |

| Enamine | EN300-241095-0.05g |

3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-1-amine hydrochloride |

1864064-10-7 | 95% | 0.05g |

$587.0 | 2024-06-19 | |

| Enamine | EN300-241095-0.1g |

3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-1-amine hydrochloride |

1864064-10-7 | 95% | 0.1g |

$615.0 | 2024-06-19 | |

| Enamine | EN300-241095-2.5g |

3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-1-amine hydrochloride |

1864064-10-7 | 95% | 2.5g |

$1370.0 | 2024-06-19 | |

| Life Chemicals | F2167-1472-10g |

3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-1-amine hydrochloride |

1864064-10-7 | 95%+ | 10g |

$2033.0 | 2023-09-06 | |

| TRC | M209596-500mg |

3-((4-methyl-4h-1,2,4-triazol-3-yl)thio)propan-1-amine hydrochloride |

1864064-10-7 | 500mg |

$ 455.00 | 2022-06-04 | ||

| Life Chemicals | F2167-1472-2.5g |

3-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-1-amine hydrochloride |

1864064-10-7 | 95%+ | 2.5g |

$968.0 | 2023-09-06 | |

| Enamine | EN300-241095-5.0g |

3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-1-amine hydrochloride |

1864064-10-7 | 95% | 5.0g |

$2028.0 | 2024-06-19 |

3-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)propan-1-amine hydrochloride 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

1864064-10-7 (3-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)propan-1-amine hydrochloride) 関連製品

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量